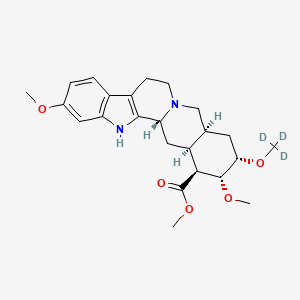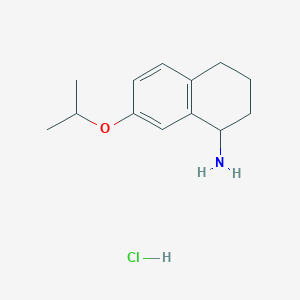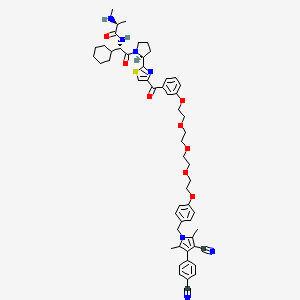
Sniper(AR)-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sniper(AR)-51 is a compound designed to target the androgen receptor (AR) for degradation via the ubiquitin-proteasome system. This compound is part of a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are used to induce selective degradation of target proteins. This compound has shown promise in reducing AR protein levels in AR-positive cell lines, making it a potential therapeutic agent for diseases such as prostate cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(AR)-51 involves the conjugation of a high-affinity inhibitor of the inhibitor of apoptosis protein (IAP) with a potent AR antagonist. The process typically includes the following steps:
Synthesis of IAP Inhibitor: The IAP inhibitor is synthesized using standard organic synthesis techniques, often involving multiple steps of protection, deprotection, and coupling reactions.
Synthesis of AR Antagonist: The AR antagonist is synthesized separately, also using standard organic synthesis methods.
Conjugation: The IAP inhibitor and AR antagonist are then chemically linked using a suitable linker molecule. This step often involves amide bond formation or click chemistry reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the IAP inhibitor and AR antagonist, followed by their conjugation in a controlled environment. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving automated synthesis and purification techniques.
化学反应分析
Types of Reactions
Sniper(AR)-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学研究应用
Sniper(AR)-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of AR in cellular processes.
Biology: Employed in research on AR-positive cell lines to investigate the effects of AR degradation on cell proliferation and survival.
Medicine: Potential therapeutic agent for treating AR-related diseases such as prostate cancer. It can be used to reduce AR levels in cancer cells, thereby inhibiting their growth.
Industry: May be used in the development of new drugs targeting AR and other proteins involved in disease pathways.
作用机制
Sniper(AR)-51 exerts its effects by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor. The compound binds to both the AR and the IAP, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the IAP to the AR, marking it for degradation by the proteasome. The degradation of AR leads to a decrease in AR-mediated signaling pathways, which can inhibit the growth and proliferation of AR-positive cancer cells.
相似化合物的比较
Sniper(AR)-51 is unique in its ability to selectively degrade the androgen receptor via the ubiquitin-proteasome system. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These molecules also induce protein degradation but often use different E3 ligases and target proteins.
IAP Antagonists: Compounds that inhibit IAPs but do not necessarily induce protein degradation.
AR Antagonists: Molecules that inhibit AR activity without inducing its degradation.
Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of AR signaling.
属性
分子式 |
C55H65N7O8S |
|---|---|
分子量 |
984.2 g/mol |
IUPAC 名称 |
(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[4-[[3-cyano-4-(4-cyanophenyl)-2,5-dimethylpyrrol-1-yl]methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1 |
InChI 键 |
YKLNRBANSQLMHA-JWWZLTTOSA-N |
手性 SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C)C7=CC=C(C=C7)C#N)C#N |
规范 SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


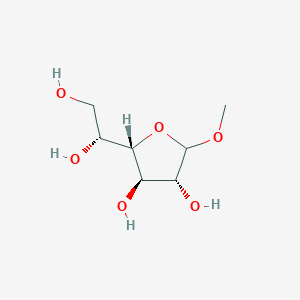

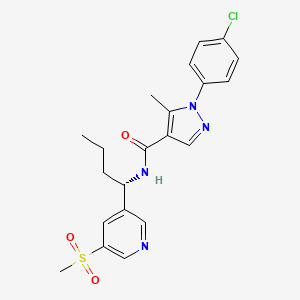
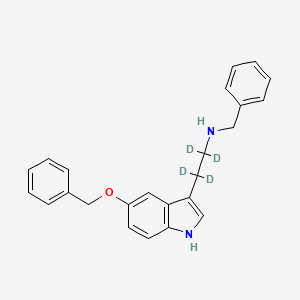
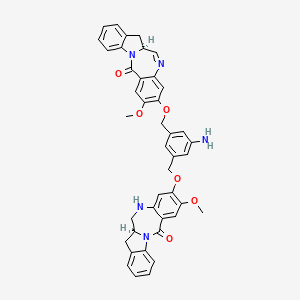
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
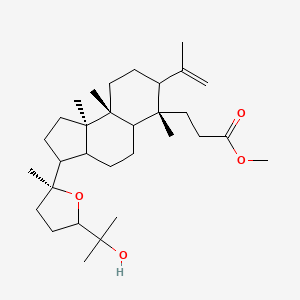
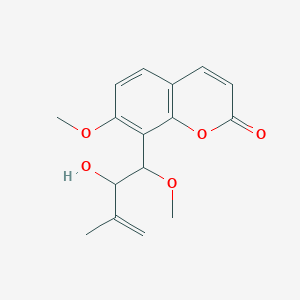
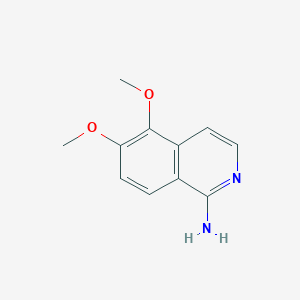
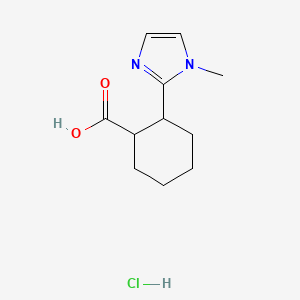
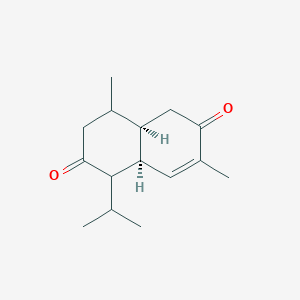
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
